

Initial Safety and Toxicity Profile of Bevantolol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

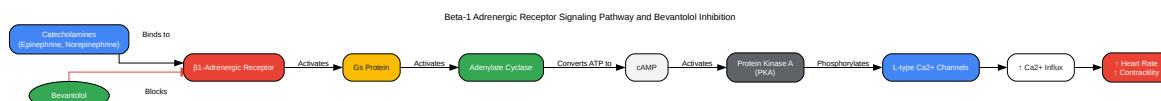
Compound of Interest

Compound Name:	Bevantolol
Cat. No.:	B1218773

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Bevantolol is a cardioselective β -1 adrenergic receptor antagonist that was developed for the treatment of hypertension and angina pectoris.^[1] It is characterized by its lack of intrinsic sympathomimetic activity and weak membrane-stabilizing properties.^[2] Although **Bevantolol** showed a favorable safety profile in clinical trials, its New Drug Application was withdrawn in 1989, which may account for the limited availability of comprehensive public preclinical toxicity data.^{[3][4]} This guide synthesizes the available information on the initial safety and toxicity studies of **Bevantolol**, providing an in-depth overview for researchers and drug development professionals.

Mechanism of Action and Potential On-Target Toxicity

Bevantolol's primary mechanism of action is the selective blockade of β -1 adrenergic receptors, which are predominantly located in cardiac tissue.^[2] This antagonism of catecholamine (e.g., adrenaline and noradrenaline) action leads to a reduction in heart rate, myocardial contractility, and blood pressure. The cardioselectivity of **Bevantolol** is attributed to the 3,4-dimethoxyphenyl moiety in its chemical structure.

While this mechanism is responsible for its therapeutic effects, it also dictates its potential on-target toxicity. Excessive β -1 blockade can lead to bradycardia (an abnormally slow heart rate), hypotension (low blood pressure), and atrioventricular block. In preclinical studies, intravenous doses of 10 mg/kg were required to induce direct myocardial depression in reserpinized dogs.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism by Bevantolol

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of beta-1 adrenergic receptor antagonism by **Bevantolol**.

Preclinical Safety and Toxicity Assessment

Due to the limited public availability of specific preclinical toxicity data for **Bevantolol**, this section outlines the standard experimental protocols for a representative beta-blocker, supplemented with available data for **Bevantolol**.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance and to establish the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity (Rodent Model)

- Test System: Wistar rats (or a similar rodent strain), typically young adults of both sexes.
- Methodology: Based on OECD Guideline 423 (Acute Toxic Class Method). Animals are fasted overnight before administration of a single oral dose of **Bevantolol** via gavage.
- Dose Levels: A starting dose (e.g., 300 mg/kg) is administered to a small group of animals. Subsequent doses are increased or decreased based on the observed mortality and clinical signs of toxicity.
- Observation Period: Animals are observed for up to 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.
- Endpoint: Determination of the LD50 value.

Quantitative Data: Acute Toxicity of **Bevantolol**

Species	Route	Parameter	Value	Reference
Rat	Oral	Predicted LD50	2.0966 mol/kg	

Note: The LD50 value is a predicted value from computational modeling and not from experimental studies. A safety data sheet for **Bevantolol** hydrochloride states that accidental ingestion of less than 150 grams may be fatal in humans, though this is not a formal toxicity value.

Subchronic and Chronic Toxicity

These studies evaluate the effects of repeated dosing over an extended period to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 90-Day Oral Toxicity (Rodent Model)

- Test System: Sprague-Dawley rats, with an equal number of male and female animals per group.
- Methodology: Based on OECD Guideline 408. **Bevantolol** is administered daily via oral gavage for 90 consecutive days.

- Dose Levels: At least three dose levels (low, mid, high) and a control group receiving the vehicle only.
- Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs at the end of the study.

Experimental Protocol: Subchronic/Chronic Toxicity (Non-Rodent Model)

- Test System: Beagle dogs are a common non-rodent species for cardiovascular drugs.
- Methodology: Daily oral administration (e.g., in gelatin capsules) for a duration of 3 to 12 months.
- Endpoints: Similar to the rodent studies, with the addition of cardiovascular monitoring (e.g., electrocardiogram, blood pressure).

Summary of Findings for **Bevantolol**

While specific quantitative data from subchronic and chronic toxicity studies for **Bevantolol** are not publicly available, clinical studies have shown that long-term administration (up to four years) was well-tolerated.

Reproductive and Developmental Toxicity

These studies are conducted to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol: Fertility and Early Embryonic Development (Segment I)

- Test System: Wistar rats.
- Methodology: Male rats are dosed for a period before mating and during mating. Female rats are dosed for a period before mating, during mating, and through implantation.
- Endpoints: Mating performance, fertility indices, and number of implantations.

Experimental Protocol: Embryo-Fetal Development (Segment II)

- Test System: Pregnant rats and rabbits.
- Methodology: Dosing occurs during the period of organogenesis.
- Endpoints: Examination of fetuses for external, visceral, and skeletal malformations.

Experimental Protocol: Pre- and Postnatal Development (Segment III)

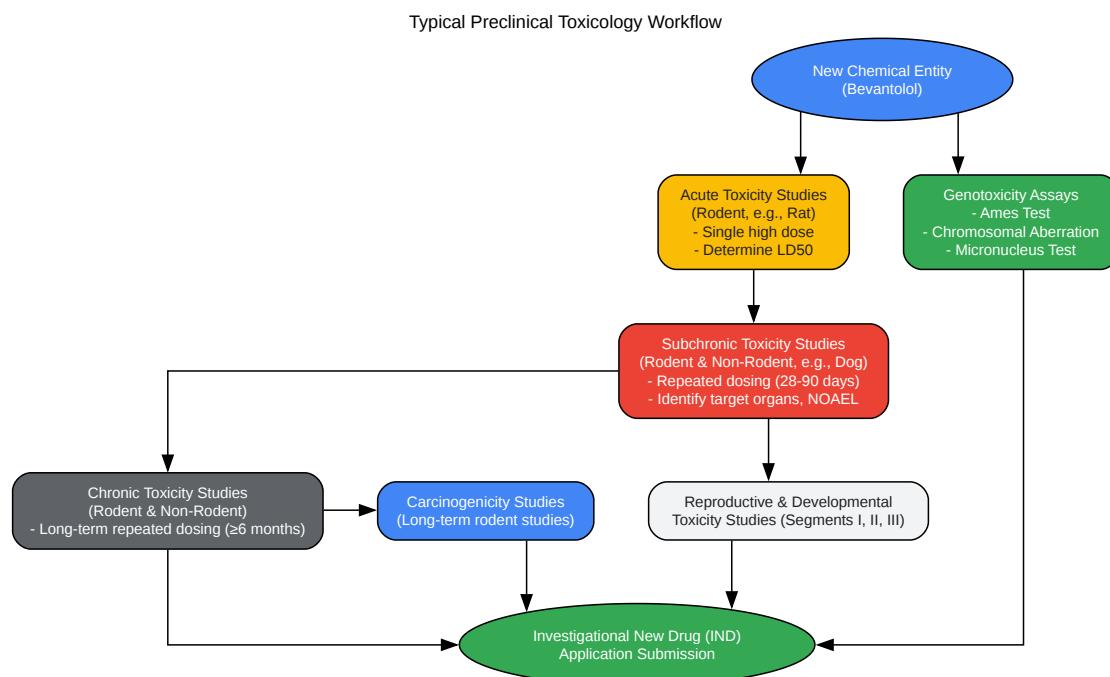
- Test System: Pregnant rats.
- Methodology: Dosing from implantation through lactation.
- Endpoints: Evaluation of maternal health, and the growth, development, and reproductive performance of the offspring.

Summary of Findings for Beta-Blockers

Studies on other beta-blockers, such as atenolol, have shown potential for developmental toxicity, including intrauterine growth retardation, in both animals and humans. Specific data for **Bevantolol** is not available.

Genotoxicity and Carcinogenicity

Genotoxicity assays are performed to assess the potential of a drug to cause genetic mutations or chromosomal damage. Carcinogenicity studies evaluate the potential for a drug to cause cancer with long-term exposure.


Experimental Protocols: Genotoxicity

- Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in bacterial strains.
- In Vitro Chromosomal Aberration Assay: Evaluates chromosomal damage in mammalian cells.
- In Vivo Micronucleus Assay: Assesses chromosomal damage in the bone marrow of rodents.

Summary of Findings

No specific genotoxicity or carcinogenicity data for **Bevantolol** is publicly available.

Experimental Workflow for Preclinical Toxicology Assessment

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.

Clinical Safety Summary

Clinical trials with **Bevantolol** demonstrated a favorable safety profile.

Summary of Adverse Events in Clinical Trials

Study Type	Key Findings	Reference
Double-blind and long-term open-label studies	Incidence of adverse experiences was low and similar to placebo. Adverse events were mostly mild to moderate and typical of beta-blockers.	
	Very few patients withdrew due to adverse effects.	
Multicenter open-label trial in severe hypertension	Abnormal laboratory data detected in 3 out of 24 patients.	
	One patient complained of a mild headache.	
	Safety ratio was reported as 83.3% (20 out of 24 patients).	

Conclusion

Based on the available preclinical pharmacological profile and the results from clinical trials, **Bevantolol** was considered to have a favorable safety profile. Its toxicity is primarily linked to its on-target pharmacological effects on the cardiovascular system. The lack of detailed, publicly available quantitative preclinical toxicity data is a significant limitation, likely resulting from the cessation of its commercial development. Researchers interested in **Bevantolol** or similar compounds should consider its known pharmacological actions as the primary driver of its potential toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bevantolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bevantolol hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of bevantolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bevantolol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of Bevantolol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218773#initial-safety-and-toxicity-studies-of-bevantolol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com